N-(4-chloro-2,5-dimethoxyphenyl)-3,4-diethoxybenzamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-diethoxybenzamide is a chemical compound with a complex structure that includes chloro, methoxy, and ethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3,4-diethoxybenzamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 3,4-diethoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can yield various substituted derivatives .
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-diethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets. The chloro and methoxy groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are often investigated through molecular docking studies and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylacetamide
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chlorophenyl)acetamide
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-pyridinylsulfanyl)acetamide
Uniqueness
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-diethoxybenzamide is unique due to the presence of both methoxy and ethoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H22ClNO5 |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-diethoxybenzamide |
InChI |
InChI=1S/C19H22ClNO5/c1-5-25-15-8-7-12(9-18(15)26-6-2)19(22)21-14-11-16(23-3)13(20)10-17(14)24-4/h7-11H,5-6H2,1-4H3,(H,21,22) |
InChI Key |
KUKMUXJYWFZNTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC)OCC |
Origin of Product |
United States |
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